Home > Products > Screening Compounds P2355 > Bucladesine sodium salt
Bucladesine sodium salt -

Bucladesine sodium salt

Catalog Number: EVT-10946196
CAS Number:
Molecular Formula: C18H23N5NaO8P
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bucladesine sodium salt, also known as dibutyryl cyclic adenosine monophosphate sodium salt, is a synthetic derivative of cyclic adenosine monophosphate (cAMP). Its chemical formula is C18_{18}H24_{24}N5_5O8_8P, and it has a CAS Registry Number of 16980-89-5. This compound acts as a cell-permeable analog of cAMP, which is crucial in various biological processes, including signal transduction and regulation of cellular functions. Bucladesine sodium salt is primarily utilized in research settings to study the roles of cyclic nucleotides in cellular signaling pathways and their therapeutic potential in various conditions, including inflammation and wound healing .

Source

Bucladesine sodium salt is synthesized chemically and is commercially available from various suppliers, including TCI Chemicals and Sigma-Aldrich. It is produced under controlled conditions to ensure high purity levels, typically exceeding 95% as determined by high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) .

Classification

Bucladesine sodium salt falls under the category of cyclic nucleotides. It is classified as a cyclic nucleotide derivative due to its structural similarity to cAMP, allowing it to mimic its biological effects. This compound is also recognized for its role as an inhibitor of cyclic nucleotide phosphodiesterase, an enzyme that degrades cAMP, thereby enhancing its intracellular levels .

Synthesis Analysis

Methods

The synthesis of bucladesine sodium salt involves the esterification of cAMP with butanoic acid derivatives. The general synthetic route includes:

  1. Starting Material: Cyclic adenosine monophosphate (cAMP).
  2. Esterification: Reacting cAMP with butanoic acid derivatives to form dibutyryl-cAMP.
  3. Neutralization: The resulting dibutyryl-cAMP is then neutralized with sodium hydroxide to yield bucladesine sodium salt.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure the formation of the desired product without significant side reactions. The final product is purified through crystallization or chromatography techniques to achieve the required purity for research applications .

Molecular Structure Analysis

Data

The compound appears as a white to almost white crystalline powder and has specific solubility characteristics, being insoluble in organic solvents such as acetone and ether while being soluble in water .

Chemical Reactions Analysis

Reactions

Bucladesine sodium salt undergoes several chemical reactions typical of cyclic nucleotides:

  1. Hydrolysis: In aqueous solutions, bucladesine can hydrolyze back to cAMP.
  2. Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cAMP within cells.
  3. Cellular Uptake: Once inside the cell, it can activate protein kinase A pathways similarly to natural cAMP.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and the presence of other ions or molecules that may stabilize or destabilize the compound .

Mechanism of Action

Process

Bucladesine sodium salt mimics the action of cAMP by activating protein kinase A and other downstream signaling pathways involved in cellular responses:

  1. Cell Membrane Permeability: Due to its structure, bucladesine easily crosses cell membranes.
  2. Activation of Signaling Pathways: Once inside the cell, it activates protein kinase A by binding to regulatory subunits.
  3. Biological Effects: This activation leads to phosphorylation of target proteins that regulate various cellular functions such as metabolism, gene expression, and cell proliferation.

Data

Research indicates that bucladesine can significantly enhance cellular responses in models related to inflammation and wound healing by modulating intracellular signaling cascades .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to heat.
  • Purity Levels: Typically >95% purity as measured by HPLC and qNMR methods.

Relevant data from studies indicate that maintaining proper storage conditions is crucial for preserving the integrity and efficacy of bucladesine sodium salt during experimental applications .

Applications

Bucladesine sodium salt is primarily used in scientific research for:

  • Cell Culture Experiments: Inducing differentiation in various cell types such as astrocytes.
  • Studying Signal Transduction: Investigating pathways regulated by cyclic adenosine monophosphate.
  • Therapeutic Research: Exploring its potential anti-inflammatory effects and applications in wound healing therapies.
Molecular Mechanisms of Bucladesine Sodium Salt in Cellular Signaling Pathways

Cyclic Adenosine Monophosphate Mimicry and Protein Kinase A Activation Dynamics

Bucladesine sodium salt (N⁶,2′-O-dibutyryladenosine-3′,5′-cyclic monophosphate) functions as a cell-permeable cyclic adenosine monophosphate analog by overcoming the key limitation of endogenous cyclic adenosine monophosphate: rapid degradation and poor membrane permeability. The addition of two butyryl groups at the N⁶-position of the adenine ring and the 2′-oxygen of the ribose moiety confers lipophilicity (LogP: 2.42), enabling passive diffusion across phospholipid bilayers [1] [6] [8]. Once intracellular, esterases hydrolyze the butyryl groups, releasing biologically active cyclic adenosine monophosphate that accumulates to supra-physiological concentrations [1].

This liberated cyclic adenosine monophosphate binds with high specificity to the regulatory subunits of protein kinase A, inducing a conformational change that dissociates the catalytic subunits. The activated catalytic subunits then phosphorylate serine/threonine residues on downstream effector proteins. Kinetics studies reveal that Bucladesine-induced protein kinase A activation occurs within minutes, with peak catalytic activity observed at 15–30 minutes post-treatment [5]. The magnitude of phosphorylation is dose-dependent, as demonstrated in pulmonary fibroblasts where 1 millimolar Bucladesine increased phosphorylated protein kinase A substrates by >80% compared to controls [5].

Table 1: Structural and Functional Properties of Bucladesine Sodium Salt vs. Endogenous Cyclic Adenosine Monophosphate

PropertyBucladesine Sodium SaltEndogenous Cyclic Adenosine Monophosphate
Molecular Weight491.4 g/mol329.2 g/mol
Lipophilicity (LogP)2.42-1.0 to -0.5
Membrane PermeabilityHigh (passive diffusion)Low (requires transporters)
Metabolic StabilityHigh (resists phosphodiesterases)Low (half-life <1 min)
Protein Kinase A Half-maximal Effective Concentration10–100 µM0.1–1 µM

The spatiotemporal dynamics of protein kinase A activation dictate cellular outcomes. In neuronal precursors, Bucladesine triggers sustained protein kinase A translocation to the nucleus, driving differentiation genes. Conversely, in hepatocytes, transient protein kinase A activity modulates metabolic enzymes without transcriptional effects [1] [4]. This divergence underscores context-dependent signaling determined by cell-type-specific anchoring proteins that localize protein kinase A to distinct subcellular compartments.

Phosphodiesterase Inhibition and Synergistic Modulation of Secondary Messenger Systems

Beyond cyclic adenosine monophosphate mimicry, Bucladesine sodium salt directly inhibits cyclic nucleotide phosphodiesterases—enzymes responsible for hydrolyzing cyclic adenosine monophosphate to 5′-adenosine monophosphate. Structural analyses indicate that the dibutyrylated form competitively occupies the catalytic site of phosphodiesterase isoforms 3 and 4 with 50% inhibitory concentration values of 8–15 micromolar [1] [6]. This dual action—delivering cyclic adenosine monophosphate and preventing its degradation—creates a self-potentiating mechanism that prolongs cyclic adenosine monophosphate elevation beyond what either mechanism achieves alone.

The resultant amplification of cyclic adenosine monophosphate signaling exhibits marked synergy with other cyclic adenosine monophosphate-elevating agents:

  • Adenylate Cyclase Activators: Forskolin co-treatment with Bucladesine in glioblastoma cells increases intracellular cyclic adenosine monophosphate 12-fold versus 4-fold with either agent alone [6].
  • Phosphodiesterase Inhibitors: Isobutylmethylxanthine pre-treatment extends Bucladesine-mediated protein kinase A activation from 2 hours to >6 hours in cardiac myocytes [2].
  • G-protein-Coupled Receptor Agonists: Isoproterenol synergizes with subthreshold Bucladesine concentrations to activate protein kinase A in macrophages, enhancing anti-inflammatory cytokine release [1].

Table 2: Synergistic Interactions Between Bucladesine and Cyclic Adenosine Monophosphate Modulators

Co-treatmentCell ModelCyclic Adenosine Monophosphate IncreaseFunctional Outcome
Forskolin (10 µM)Glioblastoma cells12-fold vs. baselineAstrocytic differentiation
Isobutylmethylxanthine (100 µM)Cardiac myocytesSustained >6h elevationEnhanced calcium handling
Isoproterenol (1 µM)Macrophages8-fold vs. Bucladesine aloneInterleukin-10 upregulation

This synergistic modulation creates bidirectional crosstalk with calcium-dependent pathways. In neurons, Bucladesine-enhanced cyclic adenosine monophosphate potentiates L-type voltage-gated calcium channels, increasing activity-triggered calcium influx by 40–60% [5]. Reciprocally, calcium-calmodulin complexes amplify adenylate cyclase activity, establishing a feed-forward loop that optimizes signal fidelity.

Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate-Dependent Signaling Cascades and Non-Canonical Pathway Interactions

Bucladesine activates not only protein kinase A but also exchange protein directly activated by cyclic adenosine monophosphate—a guanine nucleotide exchange factor that modulates the GTPases Rap1 and Rap2. Cyclic adenosine monophosphate binding induces conformational changes in exchange protein directly activated by cyclic adenosine monophosphate, exposing its catalytic cyclic nucleotide binding domain to facilitate Rap1/Rap2 activation [5] [8]. Exchange protein directly activated by cyclic adenosine monophosphate activation exhibits distinct kinetics: whereas protein kinase A phosphorylation peaks within minutes, Rap1-GTP loading requires 15–30 minutes in endothelial cells treated with Bucladesine [5].

The spatial segregation of these pathways dictates functional outcomes:

  • Barrier Integrity: In pulmonary endothelium, Bucladesine-activated exchange protein directly activated by cyclic adenosine monophosphate stabilizes vascular endothelial-cadherin junctions via Rap1, reducing albumin leakage by 70% in permeability assays [5].
  • Secretion Dynamics: Pancreatic β-cells utilize exchange protein directly activated by cyclic adenosine monophosphate-dependent pathways for insulin granule exocytosis, with Bucladesine potentiating glucose-stimulated insulin release by 2.5-fold [8].
  • Cell Adhesion: Exchange protein directly activated by cyclic adenosine monophosphate-Rap1 signaling mediates Bucladesine-induced integrin clustering in leukocytes, enhancing adhesion molecule-dependent migration [1].

Table 3: Protein Kinase A-Independent Effects Mediated by Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate Activation

Cellular ProcessKey EffectorBucladesine-Induced ChangeFunctional Impact
Endothelial Barrier FunctionRap1/Vascular endothelial-cadherin70% reduction in permeabilityProtection against edema
Insulin SecretionRap2/Granule trafficking2.5-fold increase in exocytosisEnhanced glucose homeostasis
Neurite OutgrowthPI3K/Akt3-fold longer processes in PC12 cellsNeuronal differentiation
Extracellular Matrix DepositionTIMP-1 upregulation60% inhibition of collagen depositionAttenuated fibrosis in lung fibroblasts

Non-canonical interactions include crosstalk with mitogen-activated protein kinase cascades. In hepatic stellate cells, Bucladesine suppresses extracellular signal-regulated kinases 1/2 phosphorylation via exchange protein directly activated by cyclic adenosine monophosphate-Rap1, inhibiting platelet-derived growth factor-driven proliferation [5]. Similarly, exchange protein directly activated by cyclic adenosine monophosphate recruits Src homology 2 domain-containing protein tyrosine phosphatase 2 to dephosphorylate platelet-derived growth factor receptors, demonstrating how cyclic adenosine monophosphate analog signaling fine-tunes growth factor responsiveness.

Transcriptional Regulation via Cyclic Adenosine Monophosphate Response Element-Binding Protein Phosphorylation and Genome-Wide Chromatin Remodeling

The nuclear actions of Bucladesine center on cyclic adenosine monophosphate response element-binding protein—a leucine zipper transcription factor phosphorylated at serine-133 by protein kinase A catalytic subunits translocated to the nucleus. Bucladesine treatment (0.5 millimolar) induces rapid cyclic adenosine monophosphate response element-binding protein phosphorylation within 5 minutes in cortical neurons, peaking at 30 minutes [5]. Phosphorylated cyclic adenosine monophosphate response element-binding protein recruits the histone acetyltransferase cyclic adenosine monophosphate response element-binding protein-binding protein/p300, initiating chromatin remodeling through histone H3/H4 acetylation. This opens chromatin structure at promoters containing cyclic adenosine monophosphate response elements, facilitating transcription initiation complex assembly.

Genomic studies identify over 400 Bucladesine-regulated genes:

  • Immediate Early Genes: FOS, JUNB, and NR4A1 show 5–20-fold induction within 60 minutes [5] [9].
  • Neurotrophic Factors: Brain-derived neurotrophic factor expression increases 8-fold in astrocytes, supporting neuronal survival [5].
  • Metabolic Enzymes: Phosphoenolpyruvate carboxykinase and glucose-6-phosphatase are suppressed in hepatocytes, modulating gluconeogenesis [4].

Table 4: Bucladesine-Modulated Genes Through Cyclic Adenosine Monophosphate Response Element-Binding Protein/Activating Transcription Factor Signaling

Gene CategoryRepresentative GenesFold ChangeBiological Function
Transcription FactorsFOS, JUNB, NR4A1+5 to +20Cell proliferation/differentiation
NeurotrophinsBrain-derived neurotrophic factor, NGF+8, +3Neuronal survival and plasticity
Inflammatory RegulatorsInterleukin-10, TNFα+4, -6Immunomodulation
Metabolic EnzymesPEPCK, G6Pase-5, -7Suppression of gluconeogenesis
Chromatin RegulatorsCITED1, p300+9, +2Histone acetylation complex recruitment

Sustained Bucladesine exposure (24–48 hours) induces epigenetic reprogramming via cyclic adenosine monophosphate response element-binding protein-binding protein-dependent acetylation. In pulmonary fibroblasts, this reduces histone deacetylase 4/5 expression while increasing histone acetyltransferase activity by 3-fold, establishing an acetylated chromatin state that maintains antifibrotic gene expression even after Bucladesine withdrawal [5]. Similarly, Bucladesine-differentiated glioblastoma cells retain global histone H3 lysine 27 acetylation for 14 days, locking in the astrocytic phenotype [9]. This epigenetic memory demonstrates how acute cyclic adenosine monophosphate analog signaling can instigate long-term phenotypic changes through genome-wide chromatin remodeling.

Properties

Product Name

Bucladesine sodium salt

IUPAC Name

sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Molecular Formula

C18H23N5NaO8P

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1

InChI Key

KRBZRVBLIUDQNG-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.